molecular formula C16H10F3NO2 B8738519 Benzyl 5-cyano-2-(trifluoromethyl)benzoate

Benzyl 5-cyano-2-(trifluoromethyl)benzoate

Cat. No. B8738519
M. Wt: 305.25 g/mol
InChI Key: AGOVEDVIVSXORB-UHFFFAOYSA-N
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Patent
US08252831B2

Procedure details

Combine benzyl 5-cyano-2-(trifluoromethyl)benzoate (3.9 g, 12.78 mmol, 1.0 equiv), palladium (10 wt % on carbon, 400 mg, 0.38 mmol, 0.03 equiv), and methanol (128 mL), and purge the mixture with hydrogen. Stir overnight under a hydrogen atmosphere. Filter the mixture through a pad of diatomaceous earth, and then rinse the pad with hot methanol (3×150 mL) to bring through precipitated product. Concentrate the filtrate under reduced pressure to give the title compound (1.4 g, 50%). MS (m/z) 220 (M+1).
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One
Quantity
128 mL
Type
solvent
Reaction Step One
Yield
50%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[CH:5][C:6]([C:19]([F:22])([F:21])[F:20])=[C:7]([CH:18]=1)[C:8]([O:10]CC1C=CC=CC=1)=[O:9])#[N:2].[H][H]>[Pd].CO>[NH2:2][CH2:1][C:3]1[CH:4]=[CH:5][C:6]([C:19]([F:20])([F:21])[F:22])=[C:7]([CH:18]=1)[C:8]([OH:10])=[O:9]

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
C(#N)C=1C=CC(=C(C(=O)OCC2=CC=CC=C2)C1)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
400 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
128 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
Stir overnight under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter the mixture through a pad of diatomaceous earth
WASH
Type
WASH
Details
rinse the pad with hot methanol (3×150 mL)
CUSTOM
Type
CUSTOM
Details
to bring through precipitated product
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the filtrate under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NCC=1C=CC(=C(C(=O)O)C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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